molecular formula C17H14ClFN4O B2508235 1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 899760-47-5

1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2508235
CAS No.: 899760-47-5
M. Wt: 344.77
InChI Key: JVZHMFSYRJDTQW-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (molecular formula: C₁₇H₁₄ClFN₄O; molecular weight: 344.77 g/mol) is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted with a 3-chloro-4-methylphenyl group at the 1-position and a 4-fluorophenyl carboxamide moiety at the 4-position . The compound is achiral, with a planar triazole ring and perpendicular orientations of the fluorophenyl group relative to the main molecular plane, as observed in structurally related analogs .

Synthetic routes for such triazole carboxamides typically involve cycloaddition reactions to form the triazole core, followed by coupling with substituted anilines. For example, analogous compounds are synthesized via thionyl chloride-mediated activation of carboxylic acids, yielding intermediates that react with amines to form carboxamides .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O/c1-10-3-8-14(9-15(10)18)23-11(2)16(21-22-23)17(24)20-13-6-4-12(19)5-7-13/h3-9H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZHMFSYRJDTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound with significant biological activity. This compound belongs to the class of 1,2,3-triazoles, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is C17H14ClFN4O. The presence of both chloro and fluorine substituents on the phenyl rings contributes to its unique chemical reactivity and biological profile.

The mechanism of action involves the interaction of the triazole ring with specific molecular targets such as enzymes or receptors. The compound may inhibit certain enzymes or block receptor sites, leading to various biological effects. Preliminary studies suggest that it may modulate inflammatory pathways and exhibit cytotoxic effects against cancer cell lines.

Antitumor Activity

Recent studies have evaluated the antitumor potential of various triazole derivatives. For instance, compounds containing the triazole moiety have shown significant cytotoxicity against different cancer cell lines:

CompoundCell LineIC50 (µM)
1HepG-212.22
2HCT-11614.16
3MCF-714.64

In these studies, the presence of electron-donating groups on the phenyl ring was correlated with increased cytotoxicity against tumor cells .

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. It appears to inhibit key inflammatory mediators and pathways. For example, studies indicate that triazole derivatives can block NF-kB signaling pathways, which are crucial in inflammatory responses .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the substituents on the phenyl rings significantly affect the biological activity of triazole derivatives:

  • Electron-donating groups enhance cytotoxicity.
  • Electron-withdrawing groups tend to reduce activity.

This relationship is critical for designing new derivatives with improved efficacy against targeted diseases .

Case Study 1: Antitumor Efficacy

In a study published in Molecules, various triazole-containing compounds were synthesized and tested for their antitumor activity against HepG-2 cells. The results demonstrated that compounds with specific substitutions exhibited IC50 values significantly lower than those of unsubstituted analogs .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of triazole derivatives in a model of neuroinflammation. The study revealed that certain derivatives could reduce nitric oxide production in neuronal cells by inhibiting iNOS expression, showcasing their potential for treating neurodegenerative diseases .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains. For instance, studies have shown that similar triazole compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria .

Anticancer Properties

Triazoles are also recognized for their anticancer potential. The compound has been tested in vitro against several cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. A review highlighted that triazole derivatives can act as multitargeted inhibitors in cancer therapy .

Antiviral Activity

The antiviral properties of triazoles have been documented extensively. This compound may inhibit viral replication by interfering with viral enzymes or cellular pathways essential for viral life cycles. Recent studies suggest that modifications to the triazole structure can enhance antiviral efficacy against specific viruses .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves click chemistry methods, particularly the azide-alkyne cycloaddition reaction. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. Variations in substituents on the phenyl rings or the triazole core can significantly influence the compound's potency and selectivity against different biological targets .

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Anticancer Research : A study demonstrated that a closely related triazole derivative exhibited IC50_{50} values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .
  • Antimicrobial Efficacy : In another investigation, derivatives of this compound were tested for their ability to inhibit Escherichia coli and Pseudomonas aeruginosa, showing effective bactericidal activity .
  • Antiviral Studies : Research into the antiviral effects revealed that modifications to the triazole structure could enhance activity against influenza viruses, suggesting potential therapeutic applications in antiviral drug development .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazole Carboxamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Structural Features
Target Compound C₁₇H₁₄ClFN₄O 344.77 4.15 3-Cl-4-MeC₆H₃, 4-FC₆H₄ Planar triazole core; perpendicular fluorophenyl group
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Me-1H-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole C₂₈H₂₀ClF₂N₆S 563.02 N/A 4-ClC₆H₄, 4-FC₆H₄ (×2), thiazole-pyrazole fused system Isostructural with halogen-dependent crystal packing; two independent molecules/unit
1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-5-Me-1H-triazole-4-carboxamide C₁₈H₁₈FN₄O₂ 341.36 N/A 4-EtOC₆H₄, 3-FC₆H₄ Ethoxy group increases hydrophilicity; 3-F substitution alters steric interactions
1-(3,4-Dimethylphenyl)-N-(4-Fluorophenyl)-5-Me-1H-triazole-4-carboxamide C₁₉H₁₈FN₄O 324.36 N/A 3,4-Me₂C₆H₃, 4-FC₆H₄ Methyl groups enhance lipophilicity; lower molecular weight vs. target
5-Amino-N-(3-Fluorophenyl)-1-{[5-Me-2-(4-MePh)-1,3-oxazol-4-yl]Me}-1H-triazole-4-carboxamide C₂₂H₂₀FN₅O₂ 409.43 N/A Oxazolylmethyl, 3-FC₆H₄, amino group Bulky oxazole substituent; amino group increases hydrogen-bonding potential

Key Differences and Implications

Halogen Substitution Effects

  • Chlorine vs. Fluorine : The target compound’s 3-chloro-4-methylphenyl group provides greater electronegativity and steric bulk compared to purely fluorinated analogs (e.g., compound 5 in ). Chlorine’s higher atomic radius and polarizability may enhance hydrophobic interactions in biological systems.

Substituent-Driven Physicochemical Properties

  • Crystallinity : Isostructural compounds (e.g., ) exhibit similar crystal packing but differ in halogen-dependent lattice adjustments, which may influence dissolution rates and stability.

Functional Group Variations

  • Ethoxy vs. Chloro/Methyl : The ethoxy group in introduces moderate polarity, contrasting with the chloro-methyl combination in the target compound. This substitution could modulate metabolic stability (ethoxy groups are prone to oxidative metabolism).

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